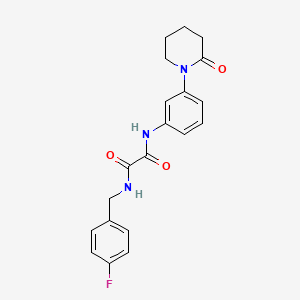

N1-(4-fluorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a 3-(2-oxopiperidin-1-yl)phenyl moiety at the N2 position.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c21-15-9-7-14(8-10-15)13-22-19(26)20(27)23-16-4-3-5-17(12-16)24-11-2-1-6-18(24)25/h3-5,7-10,12H,1-2,6,11,13H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWHBYBSIQMKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is CHFNO. The compound features a piperidine moiety, which is significant in medicinal chemistry for its role in various pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine structure allows for interactions with enzymes and receptors, potentially modulating their activity. The precise pathways depend on the biological context and targets involved.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for therapeutic applications in treating diseases such as cancer and autoimmune disorders. The oxalamide group is believed to enhance binding affinity to target enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar oxalamides:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | Cycloheptyl group | Antitumor activity |

| N-cyclohexyl-N'-(3-pyridyl)oxalamide | Cyclohexane ring; pyridine substituent | Modulates different E3 ligases |

| N-benzyl-N'-(4-chlorophenyl)oxalamide | Benzene substituent; different halogen | Exhibits anti-inflammatory properties |

The unique combination of structural features in this compound enhances its binding affinity for specific targets compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies : Research has demonstrated that the compound inhibits the growth of cancer cells in vitro, suggesting potential as an anticancer agent.

- In vivo Studies : Animal models have shown promising results where treatment with the compound led to reduced tumor sizes compared to control groups.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Substituent Diversity

- Electron-Withdrawing Groups : Compounds like N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) and N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (23) feature halogenated aryl groups, which enhance metabolic resistance but may reduce solubility. The target’s 4-fluorobenzyl group balances lipophilicity and polarity .

- Methoxy and Ethoxy Groups: N1-(3-Ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) incorporates alkoxy groups that improve solubility but may lower binding affinity due to steric hindrance.

- Heterocyclic Moieties: Compounds such as N1-(2-(pyridin-2-yl)ethyl)oxalamide derivatives (e.g., S336 and S5456) utilize pyridine rings for aromatic stacking interactions.

Enzyme Inhibition

- The target’s 2-oxopiperidinyl group may reduce CYP inhibition due to reduced hydrophobicity .

- Stearoyl CoA Desaturase (SCD) Targeting: Compounds in and were designed as SCD inhibitors. The target’s fluorobenzyl group may enhance membrane penetration, but its lack of a strong electron-withdrawing group (e.g., bromo or cyano) could lower potency .

Flavor Modulation

- Umami Agonists : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) activates the hTAS1R1/hTAS1R3 receptor. The target’s 2-oxopiperidinyl group is structurally distinct but could mimic the pyridine’s hydrogen-bonding capacity .

Toxicological Profiles

- Safety Margins: Structurally related oxalamides like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) exhibit high NOELs (100 mg/kg bw/day) and safety margins (>500 million). The target’s fluorinated and cyclic substituents may similarly confer metabolic stability and low toxicity .

Physicochemical Properties

*Calculated based on formula C20H20FN3O3.

Q & A

Q. What are the optimized synthetic routes for N1-(4-fluorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Preparation of intermediates like 3-(2-oxopiperidin-1-yl)aniline via reductive amination of 2-oxopiperidine with 3-nitroaniline, followed by catalytic hydrogenation .

- Step 2: Coupling of intermediates using oxalyl chloride or carbodiimides (e.g., DCC/HOBt) under inert conditions (argon/nitrogen) to form the oxalamide bond. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically impact regioselectivity and byproduct formation .

- Yield Optimization: Use of HPLC or column chromatography for purification (>95% purity) and monitoring reaction progress via TLC or LC-MS .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., fluorobenzyl protons at ~7.2–7.4 ppm, piperidinyl protons at 1.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS for molecular weight validation (e.g., [M+H]+ expected at ~424.4 g/mol) .

- X-ray Crystallography: For absolute stereochemical confirmation if chiral centers exist .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Enzyme Inhibition: Kinase profiling assays (e.g., ADP-Glo™) to test activity against targets like PI3K or mTOR, given structural similarity to kinase inhibitors .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Receptor Binding: Radioligand displacement assays for GPCRs or neurokinin receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl or alkyl groups) to assess impact on lipophilicity (logP) and target binding .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with 2-oxopiperidin-1-yl moiety) .

- Biological Validation: Compare IC50 values across analogs in enzyme/cell-based assays to correlate structural changes with activity .

Q. What strategies resolve contradictions in biochemical data (e.g., variable IC50 values across studies)?

Methodological Answer:

- Assay Standardization: Control variables like ATP concentration in kinase assays or serum content in cell cultures .

- Orthogonal Validation: Confirm activity using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

- Impurity Analysis: Quantify synthetic byproducts (e.g., dimerization products) via LC-MS and assess their interference .

Q. How can researchers investigate the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to measure free fraction .

- Caco-2 Permeability: Assess intestinal absorption potential in vitro .

Q. What computational tools predict off-target interactions or toxicity risks?

Methodological Answer:

- Off-Target Profiling: Use SwissTargetPrediction or SEA to identify potential interactions with unrelated receptors/enzymes .

- Toxicity Prediction: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.